molecular formula C9H18Cl2N2O B15299056 1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride

1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride

Cat. No.: B15299056
M. Wt: 241.16 g/mol
InChI Key: VZTACMINVQTWOX-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[55]undecan-2-one dihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2O It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of a suitable diamine with a cyclic ketone in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spiro structure but with an additional nitrogen atom, which may confer different chemical and biological properties.

    2,9-Diazaspiro[5.5]undecan-3-one: Another related compound with a different substitution pattern, affecting its reactivity and applications.

    1,9-Diazaspiro[5.5]undecane: A compound with a similar core structure but different functional groups, leading to distinct properties and uses.

Uniqueness

1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms in the ring system. This configuration imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.16 g/mol

IUPAC Name

1,8-diazaspiro[5.5]undecan-2-one;dihydrochloride

InChI

InChI=1S/C9H16N2O.2ClH/c12-8-3-1-4-9(11-8)5-2-6-10-7-9;;/h10H,1-7H2,(H,11,12);2*1H

InChI Key

VZTACMINVQTWOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2(C1)CCCNC2.Cl.Cl

Origin of Product

United States

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